Heptyl 2,3-dichloropropanoate
Description
Heptyl 2,3-dichloropropanoate is an organic ester derived from 2,3-dichloropropanoic acid and heptanol. Structurally, it consists of a heptyl chain esterified to the carboxylic acid group of 2,3-dichloropropanoic acid, with chlorine substituents at the second and third carbon positions of the propanoate backbone. This compound is part of a broader class of halogenated esters, which are utilized in industrial applications such as polymer synthesis, agrochemical intermediates, and specialty solvents.
Properties
CAS No. |
89876-49-3 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
heptyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-14-10(13)9(12)8-11/h9H,2-8H2,1H3 |
InChI Key |
VKWIXBARSOTFSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl 2,3-dichloropropanoate can be synthesized through the esterification of heptanol with 2,3-dichloropropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Heptyl 2,3-dichloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 2,3-dichloropropanoate moiety can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield heptanol and 2,3-dichloropropanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, alcohols, and amines.
Hydrolysis: The major products are heptanol and 2,3-dichloropropanoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Heptyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fragrances, flavoring agents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of heptyl 2,3-dichloropropanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing heptanol and 2,3-dichloropropanoic acid. These products can then interact with various cellular components, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Key Observations :
- Volatility : Shorter alkyl chains (methyl, ethyl) exhibit higher volatility, as evidenced by lower boiling points .
- Solubility: Longer alkyl chains (e.g., hexyl, heptyl) likely enhance lipophilicity, making these esters more suitable for non-polar solvents or polymer plasticizers .
- Synthetic Utility : Methyl and ethyl esters are commonly used as intermediates in pharmaceutical synthesis due to their reactivity and ease of handling .
Toxicity and Environmental Impact
While direct toxicity data for this compound is unavailable, insights can be drawn from related compounds:
- 2,3-Dichloropropene : A structurally related compound, 2,3-dichloropropene, demonstrates hepatic toxicity in rodent studies at 80 ppm (LOAEL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
